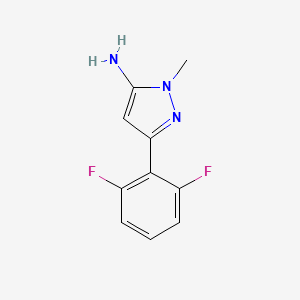

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

5-(2,6-difluorophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9F2N3/c1-15-9(13)5-8(14-15)10-6(11)3-2-4-7(10)12/h2-5H,13H2,1H3 |

InChI Key |

NDSDXWWGRIKFNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC=C2F)F)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine

General Synthetic Strategy

The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the construction of the pyrazole ring followed by the introduction of the 2,6-difluorophenyl group and the amino substituent at the 5-position. The key synthetic routes can be classified as:

- Cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or substituted hydrazines

- Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the 2,6-difluorophenyl moiety

- Direct amination or reduction steps to install the 5-amino group

Specific Synthetic Routes and Reaction Conditions

Pyrazole Ring Formation via Hydrazine Condensation

A common approach involves reacting a suitable 1,3-dicarbonyl compound (e.g., methyl acetoacetate or substituted diketones) with hydrazine derivatives to form the pyrazole core. For example, methyl acetoacetate reacts with hydrazine or substituted hydrazines under reflux in acetic acid or ethanol to yield 1-methyl-1H-pyrazol-5-amine intermediates.

- Reaction atmosphere: Inert gas (nitrogen or argon)

- Temperature: Reflux (~80–110 °C)

- Solvent: Acetic acid or ethanol

- Yields: 40–80% depending on substituents and conditions

This step is critical to obtain the pyrazole scaffold with the amino group at the 5-position or a protected form thereof.

Introduction of the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl substituent can be introduced by coupling reactions such as:

Palladium-catalyzed Buchwald-Hartwig amination : This method involves the reaction of 1-methyl-1H-pyrazol-5-amine with 2,6-difluorophenyl halides (bromide or iodide) in the presence of Pd catalysts (e.g., Pd(OAc)2), ligands (e.g., XPhos), and bases (e.g., cesium carbonate) in polar aprotic solvents (e.g., DMF or toluene) at elevated temperatures (80–100 °C). This reaction forms the N-aryl pyrazole amine bond with high selectivity.

Nucleophilic aromatic substitution (SNAr) : In some cases, 2,6-difluorophenyl derivatives bearing leaving groups can undergo nucleophilic substitution with pyrazol-5-amine under basic conditions.

Purification is typically performed by column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >98% purity by HPLC.

Alternative Direct Preparation from Primary Amines

Recent advances report a direct method for preparing N-substituted pyrazoles from primary aromatic amines, including 2,6-difluoroaniline, using hydroxylamine derivatives and diketones under mild conditions. This one-pot method involves:

- Reacting 2,6-difluoroaniline (aromatic amine) with 1-methyl-1H-pyrazol-4-carboxylic acid derivatives or diketones

- Using O-(4-nitrobenzoyl)hydroxylamine as an aminating agent

- Conducting the reaction in DMF at 85 °C for 1.5 hours

- Workup with aqueous extraction and chromatographic purification

This method provides moderate yields (38–46%) and allows for straightforward access to N-substituted pyrazoles including fluorinated derivatives.

Process Optimization and Industrial Scale Considerations

Industrial preparation of similar pyrazole derivatives involves:

- Multi-step synthesis with intermediate purification

- Use of controlled temperature profiles during extraction and crystallization to maximize yield and purity

- Washing organic layers with aqueous sodium bicarbonate and sodium chloride solutions to remove impurities

- Drying the final product under mild conditions (40–45 °C for 15–20 hours) to maintain stability

A representative purification sequence includes cooling concentrated reaction mixtures to 0–5 °C, stirring to precipitate solids, filtration, washing with toluene, and drying under air oven conditions.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Methyl acetoacetate + hydrazine | Acetic acid/EtOH | Reflux (~80–110 °C) | 41–80 | Inert atmosphere, reflux, base-sensitive |

| 2,6-Difluorophenyl coupling | 1-methyl-1H-pyrazol-5-amine + 2,6-difluorophenyl halide + Pd catalyst + ligand + base | DMF, toluene | 80–100 °C | High (>80) | Buchwald-Hartwig amination, requires ligand |

| Direct amination | 2,6-Difluoroaniline + diketone + O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 °C | 38–46 | One-pot, mild, moderate yield |

| Purification | Column chromatography + recrystallization | Hexane/ethyl acetate, EtOH/H2O | Ambient to 5 °C | — | Essential for high purity (>98% by HPLC) |

Analytical Characterization and Validation

To confirm the structure and purity of 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine, the following analytical techniques are recommended:

Mass Spectrometry (HRMS) : High-resolution mass spectrometry confirms molecular weight and formula.

X-ray Crystallography : Provides definitive structural confirmation, especially fluorine atom positions and methyl group orientation.

Chromatographic Purity : HPLC or GC analysis to ensure >98% purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrazole Derivatives

Substituent Analysis and Electronic Effects

A comparative analysis of substituents at key positions (1, 3, and 5) reveals critical differences in electronic properties and bioactivity:

Table 1: Substituent Profiles of Selected Pyrazole Derivatives

Key Observations:

- Position 1 : The methyl group in the target compound reduces steric bulk compared to the 2,6-dichloro-4-(trifluoromethyl)phenyl group in fipronil and ethiprole. This may enhance bioavailability or alter target selectivity .

- Position 3 : The 2,6-difluorophenyl group provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing sulfinyl (fipronil) or bulky p-tolyl (compound 6b) groups. Fluorine’s small size may reduce steric hindrance compared to chlorine or trifluoromethyl substituents .

- Position 5: The primary amine distinguishes the target compound from carbonitriles (fipronil) or carboxamides (compound 6b).

Physicochemical Properties

- Lipophilicity: The difluorophenyl group likely increases logP compared to non-fluorinated analogs but remains less lipophilic than fipronil’s trifluoromethyl sulfinyl group.

- Solubility : The primary amine may improve aqueous solubility relative to carbonitriles or esters, aiding pharmacokinetics in drug design .

Biological Activity

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS Number: 1152666-59-5) is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article explores the biological activities associated with this compound, synthesizing findings from various studies and reviews.

- Molecular Formula : CHFN

- Molecular Weight : 209.20 g/mol

- Structure : The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine. The following table summarizes some key findings regarding its activity against various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.07 | Inhibition of cell proliferation |

| HepG2 (Liver) | 10.50 | Induction of apoptosis and cell cycle arrest |

| A549 (Lung) | 15.20 | Disruption of tubulin polymerization |

| HT29 (Colon) | 8.90 | Inhibition of tumor growth via apoptotic pathways |

The compound has shown potent inhibition of several cancer types, indicating its potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

In addition to anticancer activity, 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits anti-inflammatory properties. Studies indicate that it can reduce the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated macrophages. This suggests a role in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in cell signaling pathways related to cancer and inflammation:

- Tubulin Interaction : The compound disrupts tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- Cytokine Modulation : It inhibits the phosphorylation of key proteins involved in inflammatory signaling pathways.

- Induction of Apoptosis : By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in vivo:

- A study demonstrated that treatment with 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine significantly reduced tumor size in mouse models of breast cancer when administered at doses correlating with the IC values observed in vitro .

- Another investigation focused on its anti-inflammatory effects showed a marked reduction in edema and inflammatory markers in animal models treated with the compound following LPS injection .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazol-5-amine?

To optimize synthesis, focus on:

- Reaction conditions : Adjust solvent polarity (e.g., ethanol vs. DMF) and temperature to favor nucleophilic substitution at the pyrazole ring. Evidence from similar pyrazole derivatives suggests yields improve under reflux conditions .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic aromatic substitution at the difluorophenyl group .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane:ethyl acetate) to isolate the compound from byproducts like unreacted amines or hydroxylated derivatives .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?

- NMR : Assign peaks via ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR to verify methyl and amine group positions .

- X-ray diffraction : Use single-crystal X-ray analysis to resolve spatial arrangement and intermolecular interactions (e.g., C–H/F hydrogen bonds). Refinement via SHELXL ensures accuracy in bond angles and torsional parameters .

- Mass spectrometry : Confirm molecular weight (C₁₀H₉F₂N₃) with high-resolution ESI-MS .

Q. What role do the fluorine substituents play in modulating the compound’s reactivity?

The 2,6-difluorophenyl group:

- Electron-withdrawing effects : Enhance electrophilic substitution at the pyrazole ring by polarizing the aromatic system .

- Steric hindrance : The ortho-fluorine atoms restrict rotation, stabilizing planar conformations critical for biological target binding .

- Hydrogen-bonding : Participate in weak C–H/F interactions, influencing crystal packing and solubility .

Q. How can researchers assess the compound’s potential biological activity?

- In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization assays. Compare IC₅₀ values with structurally similar compounds (e.g., 5-(2,4-difluorophenyl)-1H-pyrazol-3-amine) to identify structure-activity relationships (SAR) .

- Thermodynamic solubility : Use shake-flask methods in PBS (pH 7.4) to evaluate bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity profiles?

Discrepancies in activity (e.g., varying IC₅₀ across studies) may arise from:

- Polymorphism : Different crystal forms (e.g., P2₁/c vs. P 1) alter solubility and bioavailability. Conduct Hirshfeld surface analysis to quantify intermolecular interactions affecting dissolution rates .

- Conformational flexibility : Use DFT calculations (CAM-B3LYP/6-311++G(d,p)) to model low-energy conformers and compare with bioactive poses from molecular docking .

Q. What advanced strategies are recommended for designing SAR studies?

- Isosteric replacements : Substitute the methyl group with ethyl or trifluoromethyl to evaluate steric and electronic effects on target binding .

- Fluorine scanning : Synthesize analogs with mono- (2-F or 6-F) or tri-fluorinated phenyl groups to map electrostatic interactions with hydrophobic enzyme pockets .

- Fragment-based design : Co-crystallize the compound with target proteins (e.g., cytochrome P450) to identify critical binding motifs .

Q. How do hydrogen-bonding patterns in the crystal lattice influence stability and formulation?

Q. What methodologies address challenges in nonlinear optical (NLO) property characterization?

Q. How can in silico modeling reconcile discrepancies between computational and experimental binding affinities?

- Force field refinement : Adjust torsional parameters for the difluorophenyl group in molecular dynamics simulations to better match crystallographic data .

- Solvent effects : Include explicit water molecules in docking studies to account for hydrophobic interactions obscured in vacuum-phase calculations .

Q. What strategies mitigate synthetic byproducts during scale-up?

- Process analytical technology (PAT) : Use inline FTIR to monitor intermediates and optimize reaction quenching times .

- Design of experiments (DoE) : Apply factorial designs to identify critical factors (e.g., stoichiometry, mixing rates) influencing impurity profiles .

Data Contradiction Analysis Example

Case : Conflicting reports on antimicrobial activity ( vs. ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.